molecular formula C6H6Cl3F3 B14469448 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene CAS No. 68085-62-1

1,5,5-Trichloro-6,6,6-trifluorohex-2-ene

Cat. No.: B14469448
CAS No.: 68085-62-1
M. Wt: 241.5 g/mol
InChI Key: FDLUCKVEQPUKCR-UHFFFAOYSA-N
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Description

1,5,5-Trichloro-6,6,6-trifluorohex-2-ene is a halogenated alkene with a six-carbon chain featuring a double bond at position 2. Its structure includes three chlorine atoms (at positions 1 and 5) and three fluorine atoms (at position 6) (Figure 1). The electron-withdrawing effects of the chlorine and trifluoromethyl groups likely render the double bond electron-deficient, influencing its reactivity in electrophilic additions or polymerization.

Properties

CAS No.

68085-62-1

Molecular Formula

C6H6Cl3F3

Molecular Weight

241.5 g/mol

IUPAC Name

1,5,5-trichloro-6,6,6-trifluorohex-2-ene

InChI

InChI=1S/C6H6Cl3F3/c7-4-2-1-3-5(8,9)6(10,11)12/h1-2H,3-4H2

InChI Key

FDLUCKVEQPUKCR-UHFFFAOYSA-N

Canonical SMILES

C(C=CCCl)C(C(F)(F)F)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-2-ene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trichloro-6,6,6-trifluorohex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can result in saturated compounds .

Scientific Research Applications

1,5,5-Trichloro-6,6,6-trifluorohex-2-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various environments. The specific pathways involved depend on the context of its application, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Research Findings and Limitations

  • : Demonstrates that trifluoromethyl-substituted dien-ynes can undergo hydrolysis to yield thiophenes. This implies that the target compound’s CF₃ groups might similarly stabilize transition states in certain reactions .
  • : Highlights the role of diol groups in increasing solubility, a feature absent in the target compound. This contrast underscores the importance of functional group selection in designing compounds for specific applications (e.g., pharmaceuticals vs. industrial solvents) .

Limitations : Direct experimental data on the target compound’s physical properties (e.g., melting point, solubility) and reactivity are unavailable in the provided evidence. Further studies are required to validate hypotheses derived from structural analogs.

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